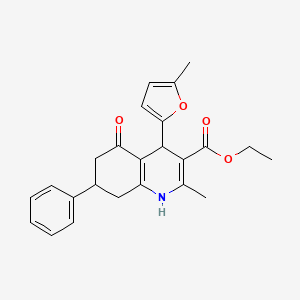
5-(4'-nitro-4-biphenylyl)-2,4-diphenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4'-nitro-4-biphenylyl)-2,4-diphenyl-1H-imidazole (referred to as NBDPI) is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of NBDPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. NBDPI has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. NBDPI has also been found to block the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
NBDPI has been shown to have various biochemical and physiological effects, depending on the target molecule or pathway. In cells, NBDPI has been found to induce apoptosis, or programmed cell death, in cancer cells. NBDPI has also been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. In addition, NBDPI has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
NBDPI has several advantages for lab experiments, including its high yield synthesis, low toxicity, and fluorescent properties. NBDPI can be easily incorporated into various biological and material systems, allowing for the monitoring and manipulation of specific molecules or pathways. However, NBDPI also has some limitations, such as its potential interference with other fluorescent probes and its limited solubility in aqueous solutions.
Orientations Futures
For NBDPI research include the development of more efficient synthesis methods and the identification of new targets and pathways for NBDPI inhibition.
Méthodes De Synthèse
The synthesis of NBDPI involves the reaction of 4-nitrobiphenyl, benzil, and ammonium acetate in ethanol. The reaction is carried out under reflux for several hours, followed by filtration, washing, and recrystallization to obtain NBDPI in high yield.
Applications De Recherche Scientifique
NBDPI has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, NBDPI has been used as a fluorescent probe to study the structure and function of proteins and enzymes. In pharmacology, NBDPI has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, NBDPI has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
Propriétés
IUPAC Name |
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-30(32)24-17-15-20(16-18-24)19-11-13-22(14-12-19)26-25(21-7-3-1-4-8-21)28-27(29-26)23-9-5-2-6-10-23/h1-18H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGINIFIYZMEUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4970058.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4970080.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4970084.png)
![2-[(2-chloro-5-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4970088.png)
![N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B4970092.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4970102.png)

![4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)
![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)
